3-Benzyl-5-bromopyridin-4-ol
Description
Contextualization of Substituted Pyridinols and Pyridines in Organic Chemistry
Substituted pyridines and their hydroxylated counterparts, pyridinols, are fundamental building blocks in organic chemistry. eurekalert.org The pyridine (B92270) ring, an aromatic heterocycle, is a common motif in a vast array of biologically active compounds and functional materials. The introduction of various substituents onto the pyridine core allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity and potential applications.
Pyridinols, which can exist in tautomeric equilibrium with pyridones, are of particular interest due to the presence of a reactive hydroxyl group. This functional group can participate in a variety of chemical transformations, making pyridinols valuable intermediates in the synthesis of more complex molecules. Research has shown that substituted 3-pyridinols can exhibit interesting properties, such as enhanced antioxidant activity compared to similarly substituted phenols. acs.orgbeilstein-journals.org The synthesis of these compounds often involves multi-step sequences, with strategies developed to introduce substituents regioselectively. rsc.org
Overview of Halogenated Pyridine Derivatives in Chemical Synthesis
Halogenated pyridines are crucial intermediates in organic synthesis, serving as versatile precursors for the construction of a wide range of more complex molecules. eurekalert.orgnih.gov The carbon-halogen bond provides a reactive handle for various transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metalation-trapping sequences. nih.govwikipedia.org The position of the halogen atom on the pyridine ring significantly influences its reactivity.
The synthesis of halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). nih.govchemrxiv.org Consequently, specific methods have been developed for the selective halogenation of pyridines, sometimes requiring harsh reaction conditions or the use of N-oxides to activate the ring. nih.govchempanda.com Perhalopyridines, such as those containing multiple fluorine, chlorine, or bromine atoms, are particularly important starting materials for creating highly substituted pyridine derivatives. eurekalert.org
Significance of Benzyl (B1604629) Substituents in Heterocyclic Compound Design
The incorporation of a benzyl group into heterocyclic structures is a common strategy in medicinal chemistry and materials science. nih.govnih.gov The benzyl moiety, consisting of a benzene ring attached to a methylene (B1212753) group, can introduce beneficial properties to a molecule. Its lipophilic nature can influence solubility and membrane permeability, while the aromatic ring can engage in pi-stacking interactions, which can be important for binding to biological targets.
Furthermore, the benzyl group can be readily introduced into molecules through various synthetic methods, including palladium-catalyzed benzylation reactions. acs.org The presence of a benzyl substituent can also impact the biological activity of a compound, with studies showing that substitutions on the benzyl ring itself can modulate inhibitory potential against certain enzymes. rsc.org
Research Scope and Objectives Pertaining to 3-Benzyl-5-bromopyridin-4-ol
The specific research interest in this compound stems from the combination of its key structural features: the pyridin-4-ol core, the bromine substituent at the 5-position, and the benzyl group at the 3-position. This unique arrangement of functional groups suggests its potential as a valuable intermediate for the synthesis of more complex and potentially biologically active molecules.
The primary objectives in studying this compound would likely involve:
Developing efficient and selective synthetic routes to access this compound.
Investigating its chemical reactivity, particularly the transformations involving the hydroxyl and bromo functionalities.
Exploring its potential as a scaffold for the creation of libraries of novel compounds for various applications.
While specific research findings on this compound are not extensively detailed in the public domain, its constituent parts are well-studied in other molecular contexts. For instance, the synthesis and reactivity of various substituted 3-pyridinols and brominated pyridines have been reported. acs.orgwikipedia.orgacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
3-benzyl-5-bromo-1H-pyridin-4-one |
InChI |
InChI=1S/C12H10BrNO/c13-11-8-14-7-10(12(11)15)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) |
InChI Key |
NAPLXAROJMQSGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC=C(C2=O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Pyridinols and Analogues
The synthesis of the pyridinol core is a foundational aspect of creating molecules like 3-Benzyl-5-bromopyridin-4-ol. Various methods have been developed to construct this heterocyclic system, ranging from functional group interconversions on pre-existing rings to building the scaffold from acyclic precursors.
Approaches Involving Aryl Halide-to-Hydroxyl Conversions (e.g., Bromopyridinol Synthesis)
One direct method for synthesizing pyridinols involves the conversion of a halogen substituent, such as bromine, to a hydroxyl group on a pyridine (B92270) ring. This transformation is a valuable tool in heterocyclic chemistry.
A common strategy involves a two-step process where the aryl halide is first converted into an organoborane derivative through borylation. commonorganicchemistry.com This intermediate is then oxidized, typically using hydrogen peroxide (H₂O₂) or a solid precursor like sodium perborate (B1237305) (NaBO₃), to yield the desired hydroxyl group. commonorganicchemistry.com This borylation-oxidation sequence provides a reliable pathway to aryl alcohols from aryl halides. commonorganicchemistry.com
Alternatively, base-catalyzed isomerization and hydroxylation can be employed. For instance, 3-bromopyridines can be isomerized to 4-bromopyridines via pyridyne intermediates, which then undergo a facile aromatic substitution with hydroxide (B78521) bases to yield the 4-hydroxypyridine (B47283) product. nih.gov Another pathway involves the diazotization of an amino-substituted bromopyridine. For example, 2-amino-5-bromopyridine (B118841) can be converted to a diazonium salt, which is subsequently hydrolyzed to form the corresponding 5-bromo-pyridin-2-ol. guidechem.com
Multicomponent Reaction Strategies for Pyridine Scaffold Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like pyridine in a single step from three or more starting materials. nih.govbenthamdirect.com These reactions are highly valued in synthetic chemistry for their ability to rapidly generate molecular diversity. acsgcipr.orgacs.org
Several classic named reactions are used for pyridine synthesis. acsgcipr.org The Hantzsch pyridine synthesis, for example, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. acsgcipr.org Other notable MCRs include the Guareschi-Thorpe and Bohlmann-Rahtz syntheses, which can directly yield the aromatic pyridine product. acsgcipr.org
Modern MCRs often utilize catalysts to improve efficiency and yield. For instance, a four-component reaction involving aldehydes, β-keto esters, anilines, and malononitrile (B47326) can be catalyzed by Sn(IV) to produce polysubstituted pyridines. nih.gov Microwave irradiation is also employed to accelerate these reactions, as seen in the one-pot, four-component synthesis of novel pyridines from starting materials like p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. acs.org
Table 1: Comparison of Selected Multicomponent Reactions for Pyridine Synthesis
| Reaction Name | Typical Components | Key Feature |
|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia source | Forms a dihydropyridine intermediate requiring oxidation. acsgcipr.org |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone, Ammonia | Directly yields a functionalized pyridone. acsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | Provides direct access to substituted pyridines. acsgcipr.org |
| Sn(IV)-Catalyzed MCR | Aldehyde, β-keto ester, Aniline, Malononitrile | Four-component, one-pot synthesis of highly substituted pyridines. nih.gov |
Cyclization and Rearrangement Reactions for Pyridinol Formation (e.g., Baeyer–Villiger Reaction Precursors)
Cyclization and rearrangement reactions provide another powerful avenue for forming pyridinol rings. These methods often involve the construction of a precursor that undergoes a ring-forming or ring-transforming step to yield the final heterocyclic product.
A notable example of a rearrangement that can be used to form precursors for pyridinols is the Baeyer–Villiger oxidation. This reaction converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid or peroxide as the oxidant. sigmaaldrich.comwikipedia.orgorganicchemistrytutor.com The reaction, first reported in 1899, proceeds via the Criegee intermediate and involves the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgnih.gov A suitably designed cyclic ketone could be converted into a lactone, which then serves as a versatile intermediate for further transformations to construct the pyridinol ring. The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the migratory aptitude of the adjacent carbon groups following the general trend: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
Other cyclization strategies include the K₂CO₃-mediated cyclization of γ,δ-alkynyl oximes, which proceed through an intramolecular nucleophilic addition followed by a nih.govbenthamdirect.com rearrangement to afford various pyridols. organic-chemistry.org
Strategic Installation of the Benzyl (B1604629) Moiety
Attaching the benzyl group at the C-3 position of the pyridine ring is a critical step in the synthesis of this compound. This is typically achieved through carbon-carbon bond-forming reactions on a pre-functionalized pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds in modern organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry. slideshare.netnobelprize.orglibretexts.org These reactions are characterized by their mild conditions and high tolerance for a wide range of functional groups. nobelprize.orgrsc.org
The Suzuki–Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nobelprize.orgcdnsciencepub.com To install a benzyl group onto a pyridine ring, a strategy would involve coupling a benzylboronic acid or ester with a bromopyridine derivative. nih.gov The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. nobelprize.orglibretexts.org
The choice of catalyst, ligands, and reaction conditions is crucial for success. For instance, the coupling of potassium aryltrifluoroborates with benzylic halides has been shown to be an effective route to methylene-linked biaryl systems, demonstrating high functional group tolerance. nih.gov
Table 2: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Organohalide | Electrophilic partner | 3,5-Dibromopyridine |
| Organoboron Reagent | Nucleophilic partner | Benzylboronic acid, Potassium benzyltrifluoroborate nih.gov |
| Palladium Catalyst | Facilitates C-C bond formation | Pd(dppf)Cl₂, CataXCium A Pd G3 cdnsciencepub.comnih.gov |
| Base | Promotes transmetalation | K₂CO₃, Cs₂CO₃, Na₃PO₄ cdnsciencepub.comnih.govnih.gov |
| Solvent | Reaction medium | Dioxane/H₂O, THF/H₂O cdnsciencepub.comnih.gov |
Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyridines with Benzylic Nucleophiles
Nucleophilic aromatic substitution (SNAr) provides an alternative to metal-catalyzed methods for C-C bond formation. In contrast to the typically nucleophilic character of benzene (B151609), aromatic rings that are electron-deficient can act as electrophiles and be attacked by nucleophiles, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen. wikipedia.orguci.edu The SNAr mechanism is a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. pressbooks.pub
To install a benzyl group via this method, a benzylic nucleophile, such as one generated from a benzyl organometallic reagent or a stabilized benzylic carbanion, would be reacted with a halogenated pyridine. The presence of additional electron-withdrawing groups on the pyridine ring can further activate it towards SNAr, accelerating the reaction. masterorganicchemistry.compressbooks.pub
Radical-Mediated Functionalization of Bromopyridines
The introduction of alkyl or benzyl groups onto a pyridine scaffold can be effectively achieved through radical-mediated processes. Photoredox catalysis, in particular, has emerged as a powerful tool for the formation of C-C bonds under mild conditions. nih.gov In a hypothetical application to the synthesis of this compound, a suitable bromopyridine precursor could be subjected to a radical reaction with a benzyl radical precursor.
The general mechanism involves the single-electron reduction of a halogenated pyridine to generate a pyridyl radical. This radical can then participate in various coupling reactions. For instance, the photoredox alkylation of halopyridines with functionalized alkenes and alkynes has been reported. nih.gov A similar strategy could be envisioned where a benzyl radical, generated from a suitable precursor like a benzylic pyridinium (B92312) salt, undergoes coupling with a 3,5-dibromopyridin-4-ol derivative. whiterose.ac.uk Key to the success of such a strategy would be controlling the regioselectivity of the radical addition.
Recent advancements have described the visible-light-mediated three-component dicarbofunctionalization of styrenes using benzylic radicals generated from benzylic pyridinium salts. whiterose.ac.uk This highlights the feasibility of generating and utilizing benzylic radicals in complex transformations. Furthermore, radical C-H functionalization reactions initiated by hydrogen-atom transfer offer another strategic avenue to functionalize C(sp³)–H bonds, which could be adapted for the introduction of a benzyl group. wisc.edu
A potential synthetic approach is outlined in the table below, based on analogous radical couplings:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Potential Product |
| 3,5-Dibromopyridin-4-ol | Benzyl Radical Precursor (e.g., Toluene) | Photoredox Catalyst, Light | This compound |
| 3-Bromopyridin-4-ol | Benzylic Katritzky Salt | Photoredox Catalyst, Light | This compound |
It is important to note that while these methods are established for other pyridine systems, their direct application to the synthesis of this compound would require experimental validation and optimization.
Directed C-H Functionalization Approaches for Benzylic Introduction
Transition metal-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. nih.gov The introduction of a benzyl group at the C3 position of a 5-bromopyridin-4-ol could potentially be achieved through a directed C-H functionalization strategy. In this approach, a directing group would guide a transition metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent reaction with a benzylating agent.
The pyridine nitrogen itself can act as a directing group, facilitating functionalization at the C2 and C6 positions. nih.gov However, achieving functionalization at the C3 position often requires the installation of a specific directing group at a neighboring position. For instance, a removable directing group at the C4-hydroxyl position could be employed to direct a catalyst to the C3-H bond.
Palladium-catalyzed benzylic C(sp³)-H functionalization has been successfully used for the synthesis of various heterocyclic compounds. nih.gov While this typically involves the functionalization of a pre-existing benzylic C-H bond, the principles of C-H activation could be adapted for the introduction of a benzyl group. Rhodium(III)-catalyzed hydroarylation of alkynes via directed C-H functionalization of pyridines is another relevant methodology that could be explored. nih.gov
A generalized scheme for a directed C-H benzylation is presented below:
| Substrate | Benzylating Agent | Catalyst System | Potential Product |
| 5-Bromo-4-(directing group)pyridine | Benzyl Halide or Organometallic Reagent | Transition Metal Catalyst (e.g., Pd, Rh) | 3-Benzyl-5-bromo-4-(directing group)pyridine |
The choice of directing group and catalyst system would be crucial for achieving high regioselectivity and yield. Subsequent removal of the directing group would afford the desired this compound.
C-N Coupling Reactions with Benzylamine (B48309) Derivatives
An alternative retrosynthetic approach to this compound involves the construction of the pyridine ring itself, potentially through a C-N coupling strategy. Palladium-catalyzed C-N cross-coupling reactions are powerful methods for the synthesis of N-aryl and N-heteroaryl compounds. nih.gov While typically used to form bonds between an amine and an aryl halide, variations of this chemistry could be adapted for pyridine synthesis.
One could envision a scenario where a suitably functionalized acyclic precursor containing a benzylamine moiety undergoes a cyclization reaction to form the pyridin-4-ol ring. For instance, a three-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids has been shown to produce highly substituted pyridin-4-ol derivatives. chim.it Adapting such a method to incorporate a benzyl group would offer a flexible route to the target molecule.
Furthermore, the synthesis of substituted pyridines from imines and alkynes via C-H activation represents another powerful strategy. nih.gov An α,β-unsaturated N-benzyl aldimine could serve as a key building block in a one-pot C-H alkenylation/electrocyclization/aromatization sequence to construct the desired substituted pyridine core. nih.gov
The table below summarizes a conceptual C-N coupling based approach:
| Precursor 1 | Precursor 2 | Reaction Type | Intermediate |
| Benzylamine | Suitably substituted dicarbonyl compound | Condensation/Cyclization | Dihydropyridine derivative |
| α,β-Unsaturated N-benzyl imine | Alkyne | C-H Alkenylation/Electrocyclization | Dihydropyridine derivative |
Subsequent oxidation and bromination steps would be required to arrive at the final this compound.
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is dictated by its three principal functional groups: the bromine atom, the hydroxyl group, and the pyridine nitrogen. Each of these sites offers opportunities for further derivatization and molecular elaboration.
Reactions at the Bromine Atom (e.g., Further Cross-Coupling, Nucleophilic Displacement)
The bromine atom at the C5 position of the pyridine ring is a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
| Reaction Type | Coupling Partner | Catalyst System | Potential Product |
| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 5-Aryl-3-benzylpyridin-4-ol |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 5-Alkynyl-3-benzylpyridin-4-ol |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 5-Amino-3-benzylpyridin-4-ol |
| Heck Coupling | Alkene | Pd catalyst, base | 5-Alkenyl-3-benzylpyridin-4-ol |
While nucleophilic aromatic substitution (SNAr) at the C3 position of pyridine is generally difficult, the electronic nature of the pyridin-4-ol tautomer may influence the reactivity at the C5 position. acs.org Base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via pyridyne intermediates has been reported, which can lead to 4-selective substitution. researchgate.net The presence of the benzyl and hydroxyl groups in this compound will undoubtedly influence the course of such reactions.
Transformations of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the C4 position behaves as a typical phenol-like hydroxyl group and can undergo a range of standard transformations.
Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base will yield the corresponding ethers. This is a common strategy to modify the steric and electronic properties of the molecule.
Example Reaction: this compound + CH₃I + K₂CO₃ → 3-Benzyl-5-bromo-4-methoxypyridine
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base or a coupling agent will produce the corresponding esters. These esters can serve as protecting groups or as prodrug moieties in medicinal chemistry applications.
Example Reaction: this compound + Acetyl Chloride + Pyridine → 4-Acetoxy-3-benzyl-5-bromopyridine
The hydroxyl group can also be converted into a triflate or nonaflate, which are excellent leaving groups for subsequent cross-coupling reactions, further expanding the synthetic utility of this position. chim.it
Reactivity of the Pyridine Nitrogen (e.g., N-Alkylation, N-Oxidation, Coordination)
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for a variety of reactions.
N-Alkylation: Treatment with an alkylating agent, such as an alkyl halide, will result in the formation of a pyridinium salt. This modification can significantly alter the physical and chemical properties of the molecule, including its solubility and electronic characteristics.
Example Reaction: this compound + CH₃I → 1-Methyl-3-benzyl-5-bromo-4-hydroxypyridinium iodide
N-Oxidation: Reaction with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), will yield the corresponding pyridine N-oxide. N-oxides are valuable intermediates in pyridine chemistry, as they can facilitate regioselective functionalization at positions that are otherwise difficult to access.
Example Reaction: this compound + m-CPBA → this compound-1-oxide
Coordination: As a ligand, the pyridine nitrogen can coordinate to a variety of metal centers. This property is fundamental to the use of pyridine derivatives in catalysis and materials science. The steric and electronic environment around the nitrogen, influenced by the benzyl and bromo substituents, will dictate its coordination behavior.
Functionalization and Derivatization of the Benzyl Side Chain
The benzyl group in this compound offers a versatile handle for a variety of chemical modifications. The benzylic position is particularly reactive and can be targeted for oxidation, halogenation, and the introduction of other functional groups. These transformations pave the way for the synthesis of a wide array of derivatives with potentially novel properties.
One of the most common transformations of a benzyl side chain is oxidation. Depending on the reaction conditions and the oxidizing agent employed, the benzylic methylene (B1212753) group can be converted into a carbonyl group (ketone) or, with more vigorous oxidation, cleaved to form a carboxylic acid. For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under heating would likely lead to the formation of 3-carboxy-5-bromopyridin-4-ol. Milder and more selective oxidation methods could yield the corresponding benzoyl derivative.
Halogenation of the benzylic position can be achieved under free-radical conditions. For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN would be expected to selectively introduce a bromine atom at the benzylic carbon, affording 3-(bromophenylmethyl)-5-bromopyridin-4-ol. This benzylic bromide is a valuable intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including amines, azides, cyanides, and alkoxides.
Furthermore, the aromatic ring of the benzyl group itself can be a site for further functionalization through electrophilic aromatic substitution reactions. The directing effects of the substituent on the benzyl ring and the reaction conditions will dictate the position of substitution (ortho, meta, or para).
Below is a table summarizing potential derivatization reactions of the benzyl side chain, based on established chemical principles.
| Reagent(s) | Reaction Type | Product |
| KMnO₄, heat | Oxidation | 3-Carboxy-5-bromopyridin-4-ol |
| CrO₃, H₂SO₄ | Oxidation | 3-Benzoyl-5-bromopyridin-4-ol |
| NBS, AIBN | Radical Halogenation | 3-(Bromophenylmethyl)-5-bromopyridin-4-ol |
| NaCN in DMSO | Nucleophilic Substitution | 3-(Cyanophenylmethyl)-5-bromopyridin-4-ol |
| NaN₃ in DMF | Nucleophilic Substitution | 3-(Azidophenylmethyl)-5-bromopyridin-4-ol |
| HNO₃, H₂SO₄ | Nitration | 3-(Nitrobenzyl)-5-bromopyridin-4-ol |
Regioselectivity and Stereoselectivity in Chemical Transformations
The concepts of regioselectivity and stereoselectivity are paramount when considering the chemical transformations of a multifunctional molecule like this compound.
Regioselectivity refers to the preference for bond formation at one position over another. In the context of this molecule, several regioselective considerations arise:
Pyridine Ring Functionalization: The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, especially when activated. However, direct C-H functionalization of pyridines can be challenging and often requires specific directing groups or catalysts to achieve high regioselectivity. rsc.org The existing substituents (benzyl, bromo, and hydroxyl groups) on the pyridine ring will influence the regioselectivity of any further substitution reactions. For instance, electrophilic attack on the pyridine nitrogen is a common initial step, which further deactivates the ring towards electrophilic substitution.
Benzyl Ring Functionalization: As mentioned earlier, electrophilic substitution on the phenyl ring of the benzyl group will be directed to the ortho and para positions due to the activating nature of the alkyl substituent.
Selective Reactions: In the presence of multiple reactive sites, achieving regioselectivity often relies on the careful choice of reagents and reaction conditions. For example, to selectively functionalize the benzylic position without affecting the pyridine ring, radical conditions are typically employed.
Stereoselectivity is the preferential formation of one stereoisomer over another. For this compound, stereochemical considerations become important if a chiral center is introduced.
Formation of a Chiral Center: The functionalization of the benzylic methylene group, for instance, through hydroxylation or the introduction of any substituent other than hydrogen, will create a chiral center. Without the use of a chiral catalyst or reagent, such a reaction would typically result in a racemic mixture of the two enantiomers.
Diastereoselectivity: If the molecule already contained a chiral center, the introduction of a second one would lead to the formation of diastereomers. The existing chiral center could influence the stereochemical outcome of the reaction, leading to a preference for one diastereomer over the other. This is known as diastereoselectivity.
Asymmetric Synthesis: To achieve a high degree of stereoselectivity and obtain a single enantiomer (an enantioselective reaction), one would need to employ asymmetric synthesis strategies. This could involve the use of chiral auxiliaries, chiral catalysts, or enzymes. For example, the asymmetric reduction of a 3-benzoyl-5-bromopyridin-4-ol could yield a chiral alcohol with high enantiomeric excess if a suitable chiral reducing agent is used.
The table below illustrates some hypothetical stereoselective transformations.
| Starting Material | Reagent(s) | Reaction Type | Product Stereochemistry |
| 3-Benzoyl-5-bromopyridin-4-ol | NaBH₄ | Reduction | Racemic 3-(hydroxyphenylmethyl)-5-bromopyridin-4-ol |
| 3-Benzoyl-5-bromopyridin-4-ol | Chiral Borane Reagent | Asymmetric Reduction | Enantioenriched 3-(hydroxyphenylmethyl)-5-bromopyridin-4-ol |
| This compound | Chiral Oxidizing Agent | Asymmetric Hydroxylation | Enantioenriched 3-(hydroxyphenylmethyl)-5-bromopyridin-4-ol |
Tautomerism and Isomerization Phenomena
Theoretical and Experimental Investigations of Pyridinol-Pyridinone Tautomerism
The tautomerism between pyridin-4-ol and its corresponding pyridin-4(1H)-one form is a well-documented phenomenon in heterocyclic chemistry. Theoretical studies, often employing ab initio and Density Functional Theory (DFT) calculations, have been instrumental in understanding the energetic landscape of this equilibrium. For the parent pyridin-4-one, computational investigations have shown that the pyridinol form can be slightly more stable in the gas phase, while the pyridinone tautomer is generally favored in polar solvents. acs.orgnih.gov This solvent-dependent preference is attributed to the larger dipole moment of the pyridinone form, which is stabilized to a greater extent by polar solvent molecules. nih.gov
Experimental investigations, primarily using spectroscopic techniques such as NMR and IR, have corroborated these theoretical findings. In nonpolar solvents, the pyridinol form may be present in significant amounts, whereas in polar protic or aprotic solvents, the equilibrium shifts substantially towards the pyridinone form. acs.org For 3-Benzyl-5-bromopyridin-4-ol, while specific experimental data is scarce, these fundamental principles of pyridinol-pyridinone tautomerism provide a solid framework for understanding its behavior. The interplay of the electronic effects of the benzyl (B1604629) and bromo substituents is expected to modulate this equilibrium, a topic that will be explored in the subsequent section.
Influence of Substituents on Tautomeric Equilibria
The position of the tautomeric equilibrium in substituted pyridin-4-ols is highly sensitive to the electronic nature of the substituents on the pyridine (B92270) ring. The benzyl group at the 3-position and the bromo group at the 5-position of this compound exert opposing electronic effects that influence the relative stability of the pyridinol and pyridinone tautomers.
The benzyl group, being weakly electron-donating through an inductive effect, is expected to slightly destabilize the pyridinone form by increasing the electron density on the ring. Conversely, the bromo substituent is an electron-withdrawing group via induction, which would favor the pyridinone tautomer by delocalizing the partial negative charge on the oxygen atom through the ring. Computational studies on substituted pyridones have shown that the inductive effects of substituents can significantly modulate the tautomeric equilibrium. nih.gov
The net effect of these two substituents on the tautomeric equilibrium of this compound will depend on the balance of their electron-donating and electron-withdrawing properties. It is plausible that the electron-withdrawing effect of the bromine atom will have a more pronounced influence, thereby favoring the pyridinone tautomer, especially in polar solvents. This is consistent with the general trend observed for other substituted pyridinones where electron-withdrawing groups tend to increase the population of the lactam (pyridinone) form. nih.gov
Table 1: Expected Influence of Substituents on the Tautomeric Equilibrium of this compound
| Substituent | Position | Electronic Effect | Expected Influence on Pyridinone Form |
| Benzyl | 3 | Weakly Electron-Donating (Inductive) | Slight Destabilization |
| Bromo | 5 | Electron-Withdrawing (Inductive) | Stabilization |
Spectroscopic Signatures for Tautomeric Form Elucidation
The differentiation between the pyridinol and pyridinone tautomers of this compound can be effectively achieved through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for distinguishing between the two tautomers. In the pyridinol form, the presence of a hydroxyl group would give rise to a characteristic broad singlet in the ¹H NMR spectrum, the chemical shift of which would be solvent-dependent. The aromatic protons would show coupling patterns consistent with a substituted pyridine ring. In the pyridinone form, the N-H proton would appear as a broad singlet, typically at a different chemical shift compared to the O-H proton. The ¹³C NMR spectrum of the pyridinone tautomer would be distinguished by the presence of a carbonyl carbon signal (C=O) in the downfield region (typically >160 ppm), which is absent in the pyridinol form.
Infrared (IR) Spectroscopy: IR spectroscopy provides clear signatures for both tautomers. The pyridinol form would exhibit a characteristic broad O-H stretching vibration in the region of 3200-3600 cm⁻¹. In contrast, the pyridinone tautomer would show a strong C=O stretching absorption band, typically in the range of 1640-1680 cm⁻¹, and an N-H stretching band around 3300-3500 cm⁻¹. The absence or presence of a strong carbonyl absorption is often a definitive indicator of the dominant tautomeric form in a given state (solid or solution).
UV-Vis Spectroscopy: UV-Vis spectroscopy can also be used to probe the tautomeric equilibrium. The pyridinol form, being a substituted phenol-like aromatic compound, would be expected to have its primary absorption bands at shorter wavelengths compared to the pyridinone form. The pyridinone tautomer, with its extended conjugated system involving the carbonyl group, typically exhibits a π→π* transition at a longer wavelength. The position and intensity of the absorption maxima can be influenced by the solvent polarity, providing further insight into the tautomeric equilibrium. For instance, the UV spectrum of pyridine itself shows absorption maxima around 250-262 nm. researchgate.net Substituted pyridinones in polar solvents generally show a shift to longer wavelengths.
Table 2: Expected Spectroscopic Signatures for the Tautomers of this compound
| Spectroscopic Technique | Pyridinol Tautomer (this compound) | Pyridinone Tautomer (3-Benzyl-5-bromo-1H-pyridin-4-one) |
| ¹H NMR | Broad O-H singlet | Broad N-H singlet |
| ¹³C NMR | Absence of C=O signal | Presence of C=O signal (>160 ppm) |
| IR Spectroscopy | Broad O-H stretch (3200-3600 cm⁻¹) | Strong C=O stretch (1640-1680 cm⁻¹), N-H stretch (3300-3500 cm⁻¹) |
| UV-Vis Spectroscopy | Absorption at shorter wavelengths | Absorption at longer wavelengths (π→π*) |
By analyzing the combined data from these spectroscopic methods, a comprehensive understanding of the tautomeric behavior of this compound in different environments can be achieved.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 3-Benzyl-5-bromopyridin-4-ol, which is crucial for the definitive assignment of its chemical structure, is not available in the reviewed literature.
¹H and ¹³C NMR Chemical Shift Analysis for Structural Assignment
Specific ¹H and ¹³C NMR chemical shifts for this compound have not been reported. This data is fundamental for assigning the specific protons and carbons within the molecule's benzyl (B1604629) and bromopyridin-4-ol moieties.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
There are no published studies utilizing two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY to analyze this compound. These analyses would be required to confirm the connectivity of atoms and the spatial relationships within the molecule.
Solvent and Temperature Effects on NMR Spectra
Investigations into the effects of different solvents or varying temperatures on the NMR spectra of this compound have not been documented. Such studies would provide insight into intermolecular interactions and potential conformational dynamics.
Vibrational Spectroscopy
The vibrational properties of this compound, which are key to identifying its functional groups and understanding its molecular structure, have not been characterized in publicly accessible sources.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
No FT-IR spectrum for this compound is available. An experimental spectrum would be necessary to identify characteristic absorption bands corresponding to its functional groups, such as the O-H, C-N, C-Br, and aromatic C-H bonds.
Raman Spectroscopy for Molecular Vibrational Analysis
There is no Raman spectroscopy data available for this compound. Raman analysis would complement FT-IR data, providing further details on the molecular vibrational modes, particularly for non-polar bonds.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy is a pivotal technique for probing the electronic structure of conjugated systems. For this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic rings. The pyridinol ring, being a heteroaromatic system, possesses both π-electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms. The benzyl substituent introduces an additional aromatic chromophore.
The spectrum would likely exhibit strong absorption bands at shorter wavelengths (higher energy), attributable to π-π* transitions within the benzene (B151609) and bromopyridinol ring systems. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugation between the rings can influence the position and intensity of these bands. Weaker absorption bands, typically at longer wavelengths (lower energy), are expected for the n-π* transitions. These involve the promotion of a non-bonding electron from the nitrogen or oxygen atom to a π* antibonding orbital. The presence of the bromine atom and the hydroxyl group can further modulate the energy of these transitions through electronic effects.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Methanol
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Probable Assignment |
| ~215 | ~25,000 | π-π* (Benzene ring) |
| ~270 | ~12,000 | π-π* (Bromopyridinol ring) |
| ~310 | ~3,000 | n-π* (Bromopyridinol ring) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass-to-charge ratio (m/z) measurements. nih.govthermofisher.com For this compound, HRMS analysis would be crucial for confirming its molecular formula, C₁₂H₁₀BrNO.
The technique's high resolving power allows for the differentiation of ions with very similar nominal masses, ensuring a high degree of confidence in the assigned formula. longdom.orgmdpi.com The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, further corroborating the presence of a single bromine atom in the molecule. The experimentally measured monoisotopic mass would be compared to the theoretical exact mass, with a very low mass error (typically <5 ppm) confirming the elemental composition.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
| [C₁₂H₁₀⁷⁹BrNO + H]⁺ | 266.9968 | 266.9971 | 1.1 |
| [C₁₂H₁₀⁸¹BrNO + H]⁺ | 268.9947 | 268.9950 | 1.1 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular geometry, conformation, and intermolecular interactions.
The crystal structure of this compound would be stabilized by a network of non-covalent interactions. The hydroxyl group of the pyridinol ring is a potent hydrogen bond donor, while the nitrogen atom and the hydroxyl oxygen can act as hydrogen bond acceptors. This would likely lead to the formation of strong O-H···N or O-H···O hydrogen bonds, which are often key drivers in the crystal packing of such molecules. nsf.gov
The presence of a bromine atom introduces the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as the nitrogen or oxygen atom. manchester.ac.uk Br···Br interactions of type I might also be observed. nih.govmdpi.com
Table 3: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bonding | O-H | N (pyridine) | 2.7 - 3.0 |
| Halogen Bonding | C-Br | N/O | 3.0 - 3.5 |
| π-π Stacking | Pyridinol Ring | Benzyl Ring | 3.3 - 3.8 (centroid-centroid) |
The single bond connecting the methylene (B1212753) group to the pyridinol ring allows for conformational flexibility. The conformation adopted in the crystalline state represents a low-energy state that is influenced by both intramolecular and intermolecular forces. The torsion angle defined by the plane of the pyridinol ring and the C-C bond of the benzyl group would be a key conformational parameter. ethz.ch
The orientation of the benzyl group relative to the pyridinol ring will be a result of optimizing the intermolecular interactions within the crystal lattice while minimizing intramolecular steric hindrance. nih.govrsc.org The specific conformation observed in the crystal would provide valuable information about the molecule's preferred spatial arrangement, which can influence its physical properties and interactions with other molecules. researchgate.netiucr.org
Computational Chemistry and Theoretical Analysis
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into molecular behavior.
Density Functional Theory (DFT) Approaches for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates.
For a molecule like 3-Benzyl-5-bromopyridin-4-ol, the B3LYP functional is a common and robust choice. mdpi.comnih.gov B3LYP is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This approach often provides a good balance between accuracy and computational cost for a wide range of organic molecules. mdpi.com
The choice of basis set is also crucial for the accuracy of the calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For this compound, a Pople-style basis set like 6-31G(d,p) would be a standard starting point. mdpi.comnih.gov This notation indicates that the core electrons are described by 6 Gaussian functions, and the valence electrons are described by two sets of functions (a split-valence basis set), with polarization functions ('d' for heavy atoms and 'p' for hydrogen atoms) added to allow for more flexibility in describing the shape of the electron density. Larger basis sets could be employed for higher accuracy if required.
Ab Initio Methods for Electronic Structure
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data or empirical parameters. These methods can be computationally more demanding than DFT but can offer higher accuracy in some cases.
Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). While HF is a foundational method, it does not account for electron correlation, which is important for accurate predictions. MP2 and CCSD(T) include electron correlation effects and provide more reliable results, although at a significantly higher computational cost. For a molecule of the size of this compound, these higher-level methods would be computationally intensive.
Molecular Geometry and Conformational Landscape Analysis
Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for predicting its reactivity and biological activity.
Optimized Molecular Structures and Bond Parameters
A key step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Using DFT with the B3LYP functional and a 6-31G(d,p) basis set, the geometry of this compound would be fully optimized.
The output of this calculation provides the optimized molecular structure, from which important bond parameters can be extracted. These parameters include:
Bond Lengths: The equilibrium distances between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O, C-Br, C-H).
Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-N-C).
Dihedral Angles: The angles between two planes defined by four atoms.
These calculated parameters can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational method. A hypothetical table of selected optimized bond parameters is presented below to illustrate the expected output.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (Å or °) |
| Bond Length | C(benzyl) | C(pyridine) | Value | ||
| Bond Length | C(pyridine) | Br | Value | ||
| Bond Length | C(pyridine) | O | Value | ||
| Bond Angle | C(pyridine) | C(benzyl) | C(benzyl) | Value | |
| Dihedral Angle | C(pyridine) | C(benzyl) | C(benzyl) | H(benzyl) | Value |
Dihedral and Valence Angle Characterization
The benzyl (B1604629) group attached to the pyridine (B92270) ring introduces conformational flexibility. The characterization of dihedral and valence angles is essential to describe the spatial arrangement of the different parts of the molecule. The key dihedral angle would be the one defining the rotation of the benzyl group relative to the pyridine ring. The planarity of the pyridine ring and the orientation of the hydroxyl group would also be characterized by specific dihedral and valence angles.
Potential Energy Surface Scans for Conformational Flexibility
To explore the conformational landscape and identify the most stable conformers (isomers that can be interconverted by rotation around single bonds), a potential energy surface (PES) scan is performed. researchgate.netnih.govbldpharm.com This involves systematically changing one or more dihedral angles in a stepwise manner and performing a constrained geometry optimization at each step. researchgate.netmountainscholar.orgnih.gov
For this compound, a PES scan would typically be performed by rotating the dihedral angle around the single bond connecting the benzyl group to the pyridine ring. The energy of the molecule is plotted against the value of this dihedral angle. The resulting graph reveals the energy barriers to rotation and the geometries of the low-energy conformers. This analysis helps to understand the flexibility of the molecule and which shapes it is most likely to adopt.
Electronic Structure and Reactivity Descriptors
Computational chemistry offers profound insights into the electronic characteristics and reactivity of molecules. For this compound, density functional theory (DFT) would be the most probable method employed to elucidate these properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. Visualization of these orbitals would reveal the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms.
Mulliken Atomic Charges and Natural Population Analysis (NPA)
Both Mulliken and NPA methods are used to calculate the partial atomic charges within a molecule, offering a quantitative measure of the electron distribution. This information is crucial for understanding the molecule's polarity and intermolecular interactions. NPA is generally considered more reliable as it is less dependent on the basis set used in the calculation.
Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electronegativity)
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron distribution.
These parameters are valuable for predicting the behavior of this compound in chemical reactions.
Acidity and Basicity Predictions (pKa values)
Computational methods can be employed to predict the pKa values of ionizable groups in a molecule. For this compound, the acidity of the hydroxyl group and the basicity of the pyridine nitrogen could be estimated. These predictions are vital for understanding the compound's behavior in different pH environments.
Spectroscopic Parameter Prediction
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structural confirmation. For this compound, computational methods could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra would be instrumental in the identification and characterization of the compound.
Theoretical Infrared and Raman Frequencies
The vibrational spectra of a molecule, observed through Infrared (IR) and Raman spectroscopy, provide a unique fingerprint based on its structural and electronic properties. These spectra can be accurately predicted using quantum chemical calculations, most commonly through Density Functional Theory (DFT) methods. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies corresponding to the normal modes of the molecule.
For a molecule like this compound, the theoretical vibrational spectrum would be a composite of modes from the substituted pyridine ring and the benzyl group. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are standard for such predictions. elixirpublishers.com The calculated frequencies are typically scaled by a factor (e.g., 0.96-0.98) to correct for anharmonicity and other systematic errors. researchgate.net
The assignments for the pyridine core are well-understood from extensive studies on pyridine and its derivatives. researchgate.netnih.gov Key vibrations include C-H stretching, C-C and C-N ring stretching, in-plane and out-of-plane bending modes, and the characteristic ring breathing mode. elixirpublishers.comresearchgate.net The presence of the heavy bromine atom would lead to low-frequency C-Br stretching and bending vibrations. The benzyl group would contribute its own set of aromatic C-H stretches and ring modes, as well as vibrations from the methylene (B1212753) (-CH2-) bridge.
Table 1: Representative Theoretical Vibrational Frequencies for Pyridine Ring Modes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretching | 3050 - 3100 | Stretching of C-H bonds on the pyridine ring. |
| Ring Stretching (C=C, C=N) | 1430 - 1630 | In-plane stretching vibrations of the aromatic ring bonds. researchgate.net |
| Ring Breathing | 990 - 1030 | Symmetric expansion and contraction of the entire pyridine ring. researchgate.net |
| C-H In-plane Bending | 1000 - 1300 | Bending of C-H bonds within the plane of the ring. elixirpublishers.com |
Note: This table provides typical frequency ranges for the parent pyridine ring based on computational studies of pyridine and its derivatives. elixirpublishers.comresearchgate.net Specific frequencies for this compound would be influenced by its unique substitution pattern.
Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method, typically paired with DFT, has become the gold standard for the theoretical prediction of NMR chemical shifts (δ) and shielding tensors (σ). imist.ma This approach effectively addresses the gauge-origin problem, leading to reliable predictions of both ¹H and ¹³C chemical shifts. imist.manih.gov
To predict the NMR spectrum of this compound, one would first perform a geometry optimization of the molecule using a functional like B3LYP. Subsequently, a GIAO-DFT calculation would be run on the optimized structure to compute the isotropic shielding values. These values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma
The predicted ¹³C NMR spectrum would show distinct signals for the five carbons of the pyridine ring, the seven carbons of the benzyl group, and the methylene carbon. The chemical shifts would be heavily influenced by the substituents:
The carbon bearing the hydroxyl group (C4) would be significantly deshielded.
The carbon bonded to the bromine atom (C5) would have its shift influenced by the heavy atom effect.
The carbons of the benzyl ring would show a pattern typical of a monosubstituted benzene (B151609).
Studies on substituted pyridines have demonstrated that GIAO-DFT calculations can achieve high accuracy, often with deviations from experimental values of less than 6 ppm for ¹³C and even smaller for ¹H shifts, making this a reliable tool for structural assignment. nih.govacs.org
Time-Dependent DFT (TD-DFT) for UV-Vis Electronic Spectra
The electronic absorption properties of a molecule can be investigated using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic transitions that give rise to the absorption spectrum. nih.gov This method calculates the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). rsc.org
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic systems. A TD-DFT calculation, often using functionals like B3LYP or PBE0 and a suitable basis set, would be performed on the ground-state optimized geometry. nih.gov The analysis typically involves examining the molecular orbitals (MOs) involved in the primary electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The chromophore in this molecule consists of the brominated pyridinol ring conjugated with the benzyl group. TD-DFT calculations on similar systems, like styrylpyridines, show that the absorption properties are sensitive to substituent effects and the position of the nitrogen atom. nih.gov The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for comparing theoretical spectra with experimental data obtained in solution. mdpi.com
Table 2: Illustrative TD-DFT Data for Electronic Transitions in a Substituted Pyridine
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major MO Contribution |
|---|---|---|---|
| S₀ → S₁ | 310 | 0.45 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 275 | 0.12 | HOMO-1 → LUMO (π → π*) |
Note: This table is a hypothetical representation based on typical TD-DFT results for aromatic heterocyclic systems and is intended to illustrate the type of data generated. nih.govrsc.org
Thermodynamic Properties and Stability Analysis
Computational chemistry allows for the determination of key thermodynamic properties that govern the stability and equilibrium of chemical species.
Standard Thermodynamic Functions (e.g., Entropy, Heat Capacity, Enthalpy)
Standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated from the results of a vibrational frequency analysis performed at a specific level of theory. mdpi.com The calculations provide translational, rotational, vibrational, and electronic contributions to these functions. These computed values are essential for predicting heats of formation (ΔHf), reaction energies, and chemical equilibria. For instance, computational studies on substituted purines and pyridines have successfully calculated their heats of formation and other thermodynamic parameters using methods like DFT. mdpi.comacademie-sciences.fr
Energetic Stability of Isomers and Tautomers
For this compound, a crucial aspect of its stability is the potential for tautomerism. The pyridin-4-ol form can exist in equilibrium with its keto tautomer, 3-benzyl-5-bromo-1H-pyridin-4-one. The relative stability of these two forms is highly dependent on the environment. stackexchange.com
Computational studies on the parent 4-pyridinol/4-pyridone system have shown that:
In the gas phase , the aromatic 4-pyridinol tautomer is more stable. researchgate.net
In polar solvents , the more polar 4-pyridone (keto) tautomer is significantly more stable due to favorable solute-solvent interactions. stackexchange.com
This reversal of stability is a classic example of solvent effects on tautomeric equilibria. DFT calculations can quantify the energy difference (ΔE or ΔG) between the tautomers in different environments (gas phase or using a continuum solvation model). For the title compound, the electron-withdrawing bromine and the bulky benzyl group would subtly modulate this equilibrium, but the strong influence of the solvent is expected to remain the dominant factor, favoring the pyridone form in solution.
Table 3: Calculated Relative Stability of 4-Pyridinol vs. 4-Pyridone Tautomers
| Phase | More Stable Tautomer | Approximate Energy Difference (kJ/mol) |
|---|---|---|
| Gas Phase | 4-Pyridinol (Hydroxy) | -1 to -10 |
Note: Data is based on high-level computational studies of the parent 4-hydroxypyridine (B47283)/4-pyridone system. stackexchange.com A negative value indicates 4-pyridinol is more stable.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. rsc.org This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states.
By calculating the energies of these stationary points, one can determine activation energies (energy barriers) and reaction enthalpies, which provide insight into the kinetics and thermodynamics of a reaction. osu.edu For example, computational studies can distinguish between different mechanistic pathways, such as SN1 versus SN2 reactions in pyridine derivatives, by comparing the energy barriers of the respective transition states. osu.edu
For this compound, one could computationally investigate a variety of reactions:
Electrophilic Aromatic Substitution: The activation energies for substitution at different positions on the pyridine ring could be calculated to predict regioselectivity.
Reactions at the Hydroxyl Group: Mechanisms for O-alkylation or O-acylation could be modeled to understand the reaction pathway.
Nucleophilic Substitution: The potential for displacement of the bromine atom could be explored, calculating the energy barrier for the reaction.
The process involves optimizing the geometries of all relevant species and confirming transition states by ensuring they have exactly one imaginary vibrational frequency. osu.edu This approach provides a molecular-level understanding of reactivity that can guide synthetic efforts.
Transition State Characterization and Activation Energy Calculations
The transition state is a crucial concept in chemical kinetics, representing the highest energy point along a reaction coordinate. Characterizing this state and calculating the activation energy—the minimum energy required to initiate a chemical reaction—are fundamental to predicting reaction rates and understanding reaction mechanisms. Techniques such as Density Functional Theory (DFT) are commonly employed to model these parameters. However, no specific studies applying these methods to this compound have been identified.
Without experimental or theoretical data, it is not possible to provide information on the specific geometries of transition states or the energy barriers for potential reactions involving this compound. Such data would typically be presented in tables summarizing key energetic and geometric parameters.
Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways
Reaction coordinate analysis involves mapping the energetic landscape of a chemical reaction as it proceeds from reactants to products. The Intrinsic Reaction Coordinate (IRC) is the minimum energy path that connects the transition state to the reactants and products, providing a detailed depiction of the reaction mechanism. This analysis helps to confirm that a calculated transition state correctly links the desired reactants and products.
Currently, there are no published IRC analyses for reactions involving this compound. Consequently, the specific atomic motions and structural changes that occur during its potential chemical transformations have not been computationally elucidated.
Applications in Ligand Design and Coordination Chemistry
3-Benzyl-5-bromopyridin-4-ol as a Ligand Scaffold for Metal Complexation
This compound possesses a versatile scaffold for the complexation of metal ions. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. This arrangement allows the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal center. The deprotonation of the hydroxyl group creates an anionic oxygen donor, which generally forms strong bonds with metal ions.
The coordination behavior of this compound is also influenced by the tautomerism between the pyridin-4-ol and the 4-pyridone forms. In the hydroxypyridine form, coordination to metal ions is common. tandfonline.com The pyridone form can also coordinate to transition metals, either in a terminal or bridging fashion. tandfonline.com In some cases, both tautomers have been observed to coordinate to the same metal center in a single complex. tandfonline.comtandfonline.com This dual coordination possibility adds to the structural diversity of the metal complexes that can be formed.
The benzyl (B1604629) and bromo substituents on the pyridine ring also play a significant role in the ligand's coordination properties. The bulky benzyl group can introduce steric hindrance, influencing the coordination geometry around the metal center and potentially creating a specific pocket for substrate binding in catalytic applications. The electron-withdrawing nature of the bromine atom can affect the electron density on the pyridine ring, thereby modulating the Lewis basicity of the nitrogen atom and the acidity of the hydroxyl group. These substituent effects are crucial in fine-tuning the electronic and steric properties of the resulting metal complexes. rsc.orgnih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various standard methods in coordination chemistry. A common approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Alcohols, such as ethanol (B145695) or methanol, are often employed for the synthesis of pyridine-based ligand complexes. nih.govrsc.org
The reaction is typically carried out by mixing stoichiometric amounts of the ligand and the metal salt, often with gentle heating to facilitate the reaction. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The solid complex can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.
A variety of transition metal ions can be used to form complexes with this compound. The choice of the metal ion will depend on the desired properties of the final complex. For instance, complexes with paramagnetic metal ions like Mn(II), Fe(III), or Gd(III) could be of interest for their magnetic properties, while complexes with catalytically active metals such as Pd(II), Ru(II), or Rh(I) could be explored for their catalytic applications.
The characterization of the synthesized metal complexes is essential to determine their structure, composition, and properties. A range of spectroscopic and analytical techniques are employed for this purpose:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The coordination of the pyridine nitrogen is typically indicated by a shift in the C=N stretching vibration frequency. The deprotonation and coordination of the hydroxyl group can be confirmed by the disappearance of the O-H stretching band and the appearance of a new M-O stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal center.
UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes can provide information about the coordination geometry and the electronic transitions within the complex.
Elemental Analysis: Elemental analysis is used to determine the empirical formula of the complex and to confirm its purity.
The following table summarizes the expected characterization data for a hypothetical metal complex of this compound:
| Technique | Expected Observations |
| IR Spectroscopy | Shift in pyridine ring vibrations, disappearance of O-H stretch, appearance of M-N and M-O stretches. |
| ¹H NMR Spectroscopy | Shifts in the chemical shifts of the aromatic and benzyl protons upon coordination. |
| UV-Visible Spectroscopy | Appearance of new absorption bands corresponding to ligand-to-metal or metal-to-ligand charge transfer transitions. |
| X-ray Crystallography | Determination of the precise coordination geometry (e.g., tetrahedral, square planar, octahedral). |
| Elemental Analysis | Confirmation of the metal-to-ligand ratio in the complex. |
Influence of Ligand Structure on Coordination Geometry and Electronic Properties
The structure of the this compound ligand has a profound influence on the coordination geometry and electronic properties of its metal complexes. The interplay of steric and electronic effects of the benzyl and bromo substituents allows for the fine-tuning of the properties of the resulting complexes.
Steric Effects:
The benzyl group at the 3-position of the pyridine ring is expected to exert a significant steric influence on the coordination sphere of the metal ion. This steric bulk can affect the number of ligands that can coordinate to the metal center and can also influence the preferred coordination geometry. For example, in square planar or octahedral complexes, the benzyl groups may orient themselves to minimize steric clashes, which could create specific chiral pockets around the metal center. This feature is particularly desirable in the design of asymmetric catalysts. The steric hindrance from the benzyl group could also lead to the formation of complexes with lower coordination numbers than would be expected with a less bulky ligand.
Electronic Effects:
The electronic properties of the ligand are influenced by both the benzyl and the bromo substituents. The bromine atom at the 5-position is an electron-withdrawing group, which decreases the electron density on the pyridine ring. nih.gov This, in turn, reduces the basicity of the pyridine nitrogen, making it a weaker donor to the metal ion. Conversely, the electron-withdrawing nature of the bromine atom increases the acidity of the 4-hydroxyl group, facilitating its deprotonation and coordination to the metal center.
The benzyl group, while primarily considered for its steric bulk, can also have a subtle electronic effect. It is generally considered to be a weak electron-donating group through induction. This effect would slightly counteract the electron-withdrawing effect of the bromine atom, leading to a finely balanced electronic environment at the metal center.
The combination of these steric and electronic effects can influence several key properties of the metal complexes:
Coordination Geometry: The steric bulk of the benzyl group may favor certain coordination geometries over others. For instance, it might promote the formation of tetrahedral complexes over square planar ones for a d⁸ metal ion.
Redox Potentials: The electron-donating or -withdrawing nature of the substituents can modulate the electron density at the metal center, thereby influencing the redox potential of the metal ion in the complex. Electron-withdrawing groups tend to make the metal center more electrophilic and can stabilize lower oxidation states.
Catalytic Activity: In catalytic applications, both steric and electronic factors are crucial. The steric environment created by the benzyl group can influence substrate selectivity, while the electronic properties of the ligand can affect the reactivity of the metal center.
The following table summarizes the anticipated influence of the substituents on the properties of the metal complexes:
| Substituent | Effect | Influence on Complex Properties |
| 3-Benzyl | Steric Bulk | Influences coordination geometry, may create chiral pockets, can affect substrate selectivity in catalysis. |
| 5-Bromo | Electron-Withdrawing | Decreases basicity of pyridine nitrogen, increases acidity of hydroxyl group, can modulate redox potentials. |
Advanced Applications in Molecular Design and Functionality
Structure-Activity Relationship (SAR) Studies and Molecular Basis of Action
The structural framework of 3-Benzyl-5-bromopyridin-4-ol, featuring a benzyl (B1604629) group, a bromo substituent, and a hydroxyl group on a pyridine (B92270) core, provides a versatile scaffold for systematic Structure-Activity Relationship (SAR) studies. These investigations are crucial for understanding how modifications to its chemical structure influence its biological activity.
Elucidation of Structural Features Governing Molecular Interactions
The biological activity of pyridine derivatives is intricately linked to the nature and position of their substituents. The various functional groups on the this compound molecule—the benzyl, bromo, and hydroxyl moieties—play distinct roles in its interaction with biological targets. For instance, the hydroxyl group can act as a hydrogen bond donor and acceptor, a feature often critical for binding to the active sites of enzymes. The benzyl group can engage in hydrophobic and π-stacking interactions, while the bromine atom can form halogen bonds, which are increasingly recognized as important in ligand-protein binding.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a powerful strategy in drug discovery to identify novel molecular frameworks with similar biological activity but different core structures. nih.govrsc.org This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For pyridine-based compounds, scaffold hopping might involve replacing the pyridine ring with other heterocycles or even non-aromatic bioisosteres to explore new chemical space. nih.govrsc.org For example, replacing a phenyl ring with a pyridine ring is a common strategy to increase metabolic stability. nih.gov
Bioisosteric replacement, a more subtle modification, involves substituting an atom or a group with another that has similar physical or chemical properties. In the context of this compound, the bromine atom could be replaced by other halogens or a cyano group to fine-tune electronic properties and binding interactions. Similarly, the benzyl group could be replaced by other aryl or alkyl groups to probe the hydrophobic pocket of a target protein. Such strategies have been successfully employed in the design of various inhibitors, for instance, where replacing a pyrimidine (B1678525) N-3 atom with a C-H in a pyridine ring altered the interaction with cysteine proteases. nih.gov
Rational Design Principles for Specific Molecular Recognition and Target Binding (e.g., Enzyme Active Sites)
Rational drug design leverages the understanding of a biological target's three-dimensional structure to design molecules that can bind to it with high affinity and selectivity. For enzyme inhibitors, this involves designing compounds that complement the shape and chemical environment of the enzyme's active site. Hydroxypyridine derivatives, such as this compound, are of particular interest as they can mimic the interactions of natural substrates or cofactors.
The design of novel cholinesterase inhibitors, for example, has utilized pyrimidine and pyridine diamine scaffolds. researchgate.net The key to their activity lies in the ability of the aromatic moieties to interact with specific residues in the enzyme's active site, often through hydrogen bonds and π-stacking interactions. The hydroxyl group of this compound, for instance, could be crucial for interacting with serine residues commonly found in the active sites of hydrolases.
Table 1: Examples of Rationally Designed Pyridine-Based Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Structural Features | Observed Activity |
|---|---|---|---|
| Pyridinyl Estradiols | Cytochrome P450 (CYP) 1B1 | Pyridine ring coupled to an estradiol (B170435) scaffold | Potent enzyme inhibition (IC50 = 0.011 µM for compound 34a) nih.gov |
| 3-Hydroxypyridine Derivatives | Monoamine Oxidase (MAO) | 3-hydroxypyridine core | Inhibition of both MAO-A and MAO-B researchgate.net |
| Aminopyrazole-Substituted Quinolines | Aurora Kinases | 3-aminopyrazole scaffold as an adenine-mimetic | Hydrogen bonding with hinge region residues nih.gov |
Mechanisms of Specific Biological Activities (e.g., Enzyme Inhibition, DNA Intercalation, Receptor Interactions)
The biological activities of pyridine derivatives are diverse and depend on their specific molecular structures.
Enzyme Inhibition: Hydroxypyridinone derivatives are known to be effective inhibitors of metalloenzymes due to their metal-chelating properties. nih.gov The 3-hydroxy-4-pyridinone scaffold, structurally related to this compound, is a key feature in many such inhibitors. The mechanism often involves the coordination of the hydroxyl and keto groups to a metal ion in the enzyme's active site, thereby blocking its catalytic function. Enzyme inhibition can be reversible or irreversible, and understanding the kinetics of this interaction is crucial for drug development. youtube.comlongdom.org
DNA Intercalation: Planar aromatic systems can insert themselves between the base pairs of DNA, a process known as intercalation. researchgate.net This can interfere with DNA replication and transcription, leading to cytotoxic effects. While the single pyridine ring of this compound is not as extensive as the polycyclic systems typically associated with strong intercalation, derivatives with extended aromatic systems attached to the pyridine core could exhibit this mode of action. mdpi.comnih.gov The interaction is stabilized by π-π stacking between the intercalator and the DNA bases. researchgate.net
Receptor Interactions: Pyridine and its derivatives can bind to various receptors, modulating their activity. For example, certain dihydropyridine (B1217469) and pyridine derivatives have been shown to interact with adenosine (B11128) receptors, with some exhibiting selectivity for the A3 subtype. nih.gov The nature and position of substituents on the pyridine ring are critical for determining the affinity and selectivity for different receptor subtypes. nih.gov The interaction can involve a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Catalytic Applications in Organic Synthesis
Pyridine-based ligands are widely used in coordination chemistry and catalysis due to the Lewis basicity of the nitrogen atom, which allows them to coordinate with a variety of metal centers. alfachemic.comnih.gov This coordination can modulate the reactivity and selectivity of the metal catalyst. While this compound itself has not been extensively studied as a ligand, its structural motifs suggest potential applications in catalysis.
The pyridine nitrogen can act as a binding site for a metal, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complex. For instance, palladium(II) complexes with pyridine ligands have been successfully employed as catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org The efficiency of these catalysts can be influenced by the basicity of the pyridine ligand, which in turn is affected by the substituents. acs.org
Terpyridine-based materials, which contain multiple pyridine units, have found applications in a wide range of catalytic reactions, including cross-couplings, epoxidation, and cycloadditions. researchgate.net The rigid structure of these ligands can lead to the formation of stable and well-defined metal complexes with high catalytic activity.
Table 2: Catalytic Applications of Pyridine-Based Ligands
| Reaction Type | Metal Center | Pyridine Ligand Type | Reference |
|---|---|---|---|
| Polymerization | Titanium | Pyridine | alfachemic.com |
| Hydrogenation | Rhenium | Pyridine | alfachemic.com |
| Hydroformylation | Rhodium | Pyridine | alfachemic.com |
| Suzuki-Miyaura Coupling | Palladium | Substituted Pyridines | nih.govacs.org |
| Heck Coupling | Palladium | Substituted Pyridines | nih.gov |
Investigations of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in optical signal processing and data storage. ias.ac.in Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties.
Pyridine derivatives have been investigated for their NLO properties. The pyridine ring can act as an electron-withdrawing group, and when combined with suitable electron-donating groups, it can create a push-pull system that enhances the second- and third-order NLO response. ias.ac.inrsc.org The NLO properties of materials are related to their molecular hyperpolarizability, which can be tuned by modifying the molecular structure. ias.ac.in
For example, studies on poled films containing azobenzenes tailored with azulen-1-yl-pyridine have demonstrated their NLO properties. nih.gov Similarly, computational studies on 2-aminopyridinium p-toluenesulphonate, a donor-π-acceptor-π-acceptor type molecule, have been conducted to understand its third-order NLO behavior. ias.ac.in The introduction of different substituents on the pyridine ring can effectively regulate the linear and nonlinear optical properties of these compounds. rsc.org While the NLO properties of this compound have not been specifically reported, its substituted pyridine structure suggests that it could be a candidate for further investigation in this area.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 3-Benzyl-5-bromopyridin-4-ol will likely focus on developing novel and sustainable synthetic routes that improve upon traditional methods. Key areas of exploration will include the use of green solvents, the development of novel catalytic systems, and the implementation of energy-efficient reaction conditions. nih.govijarsct.co.in
One promising approach is the adoption of multicomponent reactions (MCRs), which allow for the construction of complex molecules like this compound in a single step from simple precursors. nih.govchim.it This strategy offers significant advantages in terms of atom economy and reduced waste generation. Furthermore, the exploration of alternative energy sources, such as microwave irradiation and ultrasonication, could lead to shorter reaction times and increased yields. ijarsct.co.inresearchgate.net The development of heterogeneous catalysts, such as sulfonic acid-functionalized zeolites, could also offer a more sustainable approach by enabling easy catalyst separation and reuse. rsc.org
| Research Direction | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | Development of one-pot syntheses combining three or more starting materials to form the target molecule. | High atom economy, reduced waste, simplified purification. nih.gov |
| Green Catalyst Development | Exploration of reusable solid acid catalysts (e.g., functionalized zeolites) or biocatalysts. ijarsct.co.inrsc.org | Catalyst recyclability, milder reaction conditions, high selectivity. ijarsct.co.inrsc.org |
| Alternative Energy Sources | Utilization of microwave irradiation or ultrasonic energy to drive the synthesis. ijarsct.co.in | Reduced reaction times, lower energy consumption, improved yields. ijarsct.co.in |
| Eco-Friendly Solvents | Investigation of deep eutectic solvents (DES) or water as reaction media. | Reduced toxicity, biodegradability, lower cost. ijarsct.co.in |
Exploration of Unconventional Reactivity Pathways
The rich functionality of this compound provides a fertile ground for exploring unconventional reactivity pathways. Future research is expected to move beyond classical transformations and delve into novel methods for C-H functionalization, photocatalysis, and electrochemical synthesis. These approaches could unlock new avenues for derivatization and the creation of novel molecular architectures.
Photocatalysis, utilizing visible light to drive chemical reactions, presents an environmentally friendly method for activating the molecule. tandfonline.comtandfonline.comresearchgate.net For instance, photocatalytic methods could be employed for the selective bromination or functionalization of the pyridine (B92270) or benzyl (B1604629) ring. tandfonline.com Electrochemical methods offer another avenue for novel reactivity, potentially enabling unique transformations at the bromine or nitrogen atoms. umich.edursc.orgresearchgate.net Furthermore, transition-metal-catalyzed C-H activation strategies could allow for the direct functionalization of otherwise inert C-H bonds, offering a highly efficient route to novel derivatives. beilstein-journals.orgnih.govnih.gov
| Research Direction | Description | Potential Outcomes |
| Photocatalysis | Use of visible light and a photocatalyst to initiate reactions, such as C-H functionalization or cross-coupling. tandfonline.comtandfonline.com | Mild reaction conditions, high selectivity, access to novel derivatives. researchgate.net |
| Electrosynthesis | Employing electric current to drive redox reactions for functional group transformations. umich.edursc.org | Avoidance of stoichiometric chemical oxidants/reductants, precise control over reactivity. researchgate.net |
| Distal C-H Functionalization | Development of catalytic systems for the selective functionalization of C-H bonds at the C4 or meta positions of the pyridine ring. nih.govresearchgate.net | Access to previously inaccessible isomers, novel molecular scaffolds. researchgate.net |
| Radical-Mediated Reactions | Exploration of radical pathways for the introduction of new functional groups. | Unique reactivity patterns not achievable through ionic pathways. |
Integration of Advanced Experimental and Computational Methodologies
To accelerate the discovery and optimization of reactions involving this compound, the integration of advanced experimental and computational techniques will be crucial. The synergy between in-silico prediction and real-time reaction analysis can provide unprecedented insights into reaction mechanisms and facilitate rapid process development.
Computational tools, particularly Density Functional Theory (DFT), can be employed to predict the reactivity of different sites on the molecule, elucidate reaction mechanisms, and understand the tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms. mdpi.com This predictive power can guide experimental design and reduce the need for extensive empirical screening. On the experimental front, the use of in situ reaction monitoring techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time data on reaction kinetics and the formation of intermediates. acs.orgresearchgate.netresearchgate.netspectroscopyonline.commt.com This information is invaluable for optimizing reaction conditions and ensuring process safety and robustness. Furthermore, the application of machine learning algorithms for reaction optimization represents a cutting-edge approach to rapidly identify the optimal conditions for a given transformation. semanticscholar.orgbeilstein-journals.orgacs.orgnih.govnih.gov
| Methodology | Application | Anticipated Benefits |
| Density Functional Theory (DFT) | Prediction of reaction pathways, transition state energies, and spectroscopic properties. mdpi.com | Rational catalyst design, understanding of regioselectivity, mechanistic elucidation. |
| In Situ Spectroscopy (FTIR, NMR) | Real-time monitoring of reactant consumption, product formation, and intermediate species. acs.orgspectroscopyonline.com | Rapid reaction optimization, improved process understanding and control. mt.com |
| Machine Learning & AI | Algorithmic optimization of reaction parameters (temperature, concentration, catalyst loading). semanticscholar.orgnih.gov | Accelerated discovery of optimal reaction conditions, prediction of reaction outcomes. nih.gov |
| High-Throughput Experimentation | Automated screening of a large number of reaction conditions in parallel. | Rapid identification of lead conditions for further optimization. |
Emerging Applications in Interdisciplinary Scientific Fields
The structural motifs present in this compound suggest its potential utility in a variety of interdisciplinary fields, particularly in medicinal chemistry and materials science. The pyridine core is a common feature in many pharmaceuticals, and the presence of bromine and benzyl groups provides handles for further functionalization to create libraries of bioactive compounds. nbinno.comnih.gov
In medicinal chemistry, this compound could serve as a scaffold for the development of novel therapeutic agents. Pyridinone and pyridin-4-ol derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govacs.org The benzyl and bromo substituents can be modified to tune the molecule's interaction with biological targets. For instance, it could be explored as a building block for kinase inhibitors or other targeted therapies. nih.gov
In the realm of materials science, functionalized pyridines are of interest for the development of organic electronics, sensors, and functional polymers. The electronic properties of the pyridine ring, combined with the potential for polymerization or incorporation into larger conjugated systems, make this compound a candidate for the synthesis of novel organic light-emitting diodes (OLEDs), sensors, or ligands for metal-organic frameworks (MOFs). nih.gov
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Scaffold for drug discovery (e.g., kinase inhibitors, anti-inflammatory agents). | The pyridin-4-ol core is a known pharmacophore; bromine and benzyl groups allow for diverse modifications to optimize bioactivity. nih.govnih.gov |
| Agrochemicals | Development of new herbicides, fungicides, or insecticides. | Pyridine-based structures are prevalent in many commercial agrochemicals. |
| Materials Science | Building block for organic electronic materials (e.g., OLEDs, organic photovoltaics). | The conjugated pyridine system can be functionalized to tune electronic and photophysical properties. |
| Supramolecular Chemistry | Ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. | The nitrogen atom of the pyridine ring can coordinate to metal centers. mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Benzyl-5-bromopyridin-4-ol, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves bromination of a pyridine precursor. For analogous compounds like 3-Amino-5-bromopyridin-4-ol, brominating agents such as N-bromosuccinimide (NBS) in acetic acid or dichloromethane are employed under controlled temperatures (room temperature to 50°C) . Automated reactors and continuous flow processes can enhance reproducibility and yield in industrial-scale syntheses .
- Key Parameters : Monitor reaction progress via HPLC or TLC. Optimize stoichiometry of benzyl and bromine groups to avoid over-bromination.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?
- NMR : Use - and -NMR to verify substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, aromatic protons for bromine at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] for CHBrNO).
- Purity Assessment : Combine elemental analysis with HPLC (≥95% purity threshold for biological assays) .
Advanced Research Questions
Q. What mechanistic insights explain the antimicrobial and anticancer properties of this compound, and how do these compare to structurally related compounds?
- Biological Activity : Analogous brominated pyridines (e.g., 3-Amino-5-bromopyridin-4-ol) inhibit cancer cell lines (e.g., MDA-MB-435, SF-295) via kinase inhibition or DNA intercalation . Compare IC values against derivatives like 3-Amino-5-chloropyridin-4-ol to assess halogen effects .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or topoisomerase II. Validate via enzyme inhibition assays .
Q. How can crystallographic data (e.g., SHELX, ORTEP) resolve discrepancies in reported molecular conformations or intermolecular interactions?
- Structural Analysis : Employ single-crystal XRD with SHELXL for refinement. ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., O–H···N interactions in pyridine derivatives) .
- Case Study : Compare experimental data with computational models (DFT, Gaussian) to address contradictions in tautomeric forms or stereochemistry .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?
- Data Reconciliation : Conduct systematic meta-analysis of IC/MIC values, controlling for variables like cell line heterogeneity or assay protocols .
- Experimental Replication : Reproduce key studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
Comparative and Methodological Questions
Q. How does the electronic and steric influence of the benzyl group in this compound affect its reactivity in nucleophilic substitution reactions?
- Reactivity Profile : The electron-donating benzyl group stabilizes intermediates in SNAr reactions. Compare kinetics with non-benzylated analogs (e.g., 5-Bromo-4-methylpyridin-3-ol) using UV-Vis spectroscopy .
- Table : Reactivity of Pyridine Derivatives
| Compound | (s) | Major Product |
|---|---|---|
| This compound | 2.3 × 10 | 3-Benzyl-4-hydroxy-pyridine |
| 5-Bromo-4-methylpyridin-3-ol | 1.1 × 10 | 4-Methylpyridin-3-ol |
Q. What computational tools (e.g., DFT, molecular dynamics) are effective in predicting the solubility and pharmacokinetic properties of this compound?
- Solubility Prediction : Use COSMO-RS (via ADF Suite) to estimate logP and aqueous solubility. Validate with experimental shake-flask assays .
- ADMET Profiling : SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Future Directions
Q. What gaps exist in the current understanding of this compound’s role in signal transduction pathways, and how can these be addressed?
- Research Needs : Perform phosphoproteomics (LC-MS/MS) to identify kinase targets. Use CRISPR-Cas9 knockout models to validate pathway involvement .
- Collaborative Approach : Integrate multi-omics data (transcriptomics, metabolomics) to map downstream effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
